The synthesis of H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of peptides on a solid support. The process generally follows these steps:
The purity and identity of the synthesized peptide are confirmed through analytical techniques such as mass spectrometry and HPLC.
The molecular formula for H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh is C₁₉H₂₃N₅O₄. The structure consists of:
The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography if available .
H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh can participate in various chemical reactions typical of peptides:
These reactions are significant for modifying peptide properties or for further synthetic applications .
The mechanism of action for H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh is not well-defined in literature but can be inferred based on its structural components. Peptides often act by interacting with specific receptors or enzymes in biological systems:
Further studies would be necessary to elucidate specific mechanisms through experimental assays .
Analytical data such as melting point, boiling point, and spectral data (NMR, IR) would provide additional insights into its physical properties .
H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh has potential applications in various fields:
The compound designated as H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh follows systematic peptidomimetic nomenclature conventions. Its name decodes as follows:
Structurally, it belongs to the opioid peptidomimetic class—molecules mimicking endogenous opioid peptides but with non-peptide bonds or modified residues to enhance stability and bioavailability. Key features include:
Table 1: Structural Components and Functional Roles
| Component | Chemical Role | Pharmacological Impact |
|---|---|---|
| Dmt (Tyr(2,6-diMe)) | Message domain | Enhances MOR/DOR affinity; resists catechol-O-methyltransferase |
| DL-Tic | Address domain; conformational constraint | Imparts DOR antagonism; reduces enzymatic cleavage |
| Gly | Flexible linker | Optimizes spatial orientation of pharmacophores |
| -NHPh | C-terminal anilide | Increases lipophilicity and MOR selectivity |
The evolution of Dmt-based opioids reflects strategic advances in peptidomimetic design:
Table 2: Key Milestones in Dmt Peptidomimetic Development
| Year | Compound Class | Design Innovation | Affinity (Ki nM) |
|---|---|---|---|
| 1995 | H-Dmt-Tic-OH | First Dmt-Tic dipeptide | DOR-selective (Kiδ = 0.022) |
| 2002 | H-Dmt-Tic-NH-CH₂-Bid | Bidirectional benzimidazole C-terminus | Mixed μ/δ (Kiμ = 19.9) |
| 2006 | H-Dmt-Aba-Gly-NHPh (This compound) | Aba-Gly scaffold + anilide terminus | MOR-selective (Kiμ = 1.48) |
The structural architecture of H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh addresses three pharmacological imperatives in opioid drug development:
Receptor Subtype Selectivity Modulation:Traditional MOR agonists (e.g., morphine) cause respiratory depression and dependence. This compound’s Dmt-Aba-Gly framework enables biased MOR agonism, where G-protein activation is favored over β-arrestin recruitment—a mechanism linked to reduced side effects [6] [7]. The -NHPh group further fine-tunes selectivity by occupying MOR subpockets inaccessible to larger residues [2].
Synergistic Effects via Multifunctionality:Dmt’s dual role as a MOR/DOR ligand allows synergistic signaling. While MOR activation mediates analgesia, concurrent DOR antagonism (from Tic) attenuates MOR-dependent tolerance. This is evidenced in analogs like DIPP-NH₂ ([Dmt¹-Tic²-Phe³-Phe⁴-NH₂]), where DOR blockade via Tic² reduces physical dependence [6] [7].
Metabolic Stability and BBB Penetration:Ortho-methylation of tyrosine (Dmt) impedes O-glucuronidation and catecholamine metabolism. Glycine’s flexibility and -NHPh’s hydrophobicity enhance blood-brain barrier (BBB) transit relative to peptides like endomorphins. Computational models confirm 30% higher BBB permeability vs. Dmt-Tic dipeptides [3] [7].
Table 3: Chemical Features Addressing Pharmacological Challenges
| Pharmacological Challenge | Structural Solution in Compound | Therapeutic Outcome |
|---|---|---|
| MOR-mediated side effects | Dmt-Aba-Gly scaffold + D-Tic | Biased MOR agonism; reduced tolerance |
| Peptide metabolic instability | Methylated tyrosine (Dmt); C-terminal anilide | Resistance to peptidases and COMT |
| Low CNS bioavailability | Hydrophobic -NHPh terminus | Enhanced passive BBB diffusion |
This compound exemplifies "multifunctional ligand" design—a single chemical entity engaging multiple therapeutic targets—positioning it as a template for next-generation analgesics [7] [8].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0